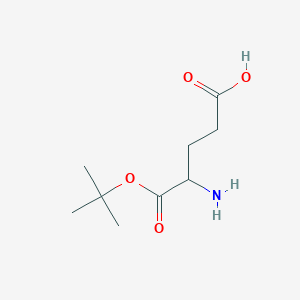
h-d-glu-otbu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-glutamic acid tert-butyl ester, commonly referred to as H-D-Glu-OtBu, is a derivative of glutamic acid. This compound is primarily used in scientific research and industrial applications due to its unique properties and versatility. It is a white to off-white solid with a molecular weight of 203.24 g/mol and a chemical formula of C9H17NO4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-D-Glu-OtBu is synthesized through the esterification of glutamic acid. The process involves the reaction of glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Glu-OtBu undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield glutamic acid and tert-butyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under mild conditions.
Major Products Formed
Hydrolysis: Glutamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
H-D-Glu-OtBu has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antibody-drug conjugates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex compounds
Mécanisme D'action
The mechanism of action of H-D-Glu-OtBu is primarily related to its role as a derivative of glutamic acid. In biological systems, it can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. The compound interacts with various molecular targets and pathways, including those involved in protein synthesis and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Glu-OtBu: Another derivative of glutamic acid with similar properties.
Fmoc-Glu-OtBu: Used in peptide synthesis as a protecting group.
Boc-Glu-OtBu: Another protecting group used in peptide synthesis
Uniqueness
H-D-Glu-OtBu is unique due to its specific esterification with tert-butyl alcohol, which provides distinct chemical properties and reactivity. Its use as a non-cleavable linker in antibody-drug conjugates and as a solubilizing agent in peptide synthesis highlights its versatility and importance in various scientific and industrial applications .
Propriétés
Numéro CAS |
25456-76-2; 45120-30-7; 57294-38-9 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.238 |
Nom IUPAC |
4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12) |
Clé InChI |
QVAQMUAKTNUNLN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N |
Solubilité |
not available |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














